molecular formula C21H20N2O3 B2874453 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 852138-24-0

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2874453
CAS No.: 852138-24-0
M. Wt: 348.402
InChI Key: BNSBTRIICOFFDF-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound is a hybrid molecule featuring two privileged pharmacophores: a 2,3,4,9-tetrahydro-1H-carbazole scaffold and a benzo[d][1,3]dioxole (piperonyl) moiety, linked via a methylene carboxamide group . The tetrahydrocarbazole core is a well-known structure in bioactive compounds, serving as a key intermediate for more complex heterocyclic systems . The benzo[1,3]dioxole group is a common subunit in biologically active natural products and synthetic compounds, often contributing to metabolic stability and influencing binding affinity . The carboxamide linker provides a rigid, planar connection that can participate in key hydrogen-bonding interactions with biological targets. As a novel chemical entity, this compound presents a versatile building block for researchers investigating new therapeutic agents. Its structure suggests potential for application in high-throughput screening campaigns and structure-activity relationship (SAR) studies across a range of biological targets, including enzymes and receptors. Researchers can utilize this compound to develop probes for neurodegenerative diseases, oncology, and other areas where carbazole derivatives have shown activity. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-21(14-6-8-19-20(10-14)26-12-25-19)22-11-13-5-7-18-16(9-13)15-3-1-2-4-17(15)23-18/h5-10,23H,1-4,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSBTRIICOFFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole derivative, which is then reacted with a benzo[d][1,3]dioxole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Influence : The benzodioxole carboxamide group is common across MDC, BNBC, and IIc, but varying substituents (e.g., nitro, bromo-naphthyl, trifluoromethylphenyl) dictate divergent biological roles. For example, BNBC’s naphthyl group enhances STING activation, while IIc’s trifluoromethylphenyl group improves α-amylase inhibition .
  • Carbazole vs. Benzodioxole Focus : The target compound combines carbazole’s lipophilic aromaticity with benzodioxole’s metabolic stability. In contrast, MDC and BNBC prioritize benzodioxole modifications for cardiovascular or antiviral effects .
Pharmacological and Mechanistic Comparisons
  • Anti-inflammatory Activity : MDC outperforms ADC (N-(3-acetylphenyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide) in antioxidant and anti-inflammatory assays, attributed to its methoxybenzyl group enhancing myeloperoxidase (MPO) binding . The target compound’s carbazole moiety may similarly modulate oxidative stress pathways.
  • STING Agonism : BNBC activates human STING, inducing interferon responses and antitumor immunity. Structural similarity suggests the target compound could share this mechanism, though its carbazole group may alter binding kinetics .
  • Antidiabetic Potential: IIc’s α-amylase inhibition highlights benzodioxole carboxamides’ versatility. The target compound’s carbazole group might redirect activity toward kinase or GPCR targets .
  • Structural Stability: MDC and ADC exhibit monoclinic crystal structures (Z=2 and 4, respectively), with energy gaps of 3.54–3.96 eV via DFT, suggesting electronic stability for in vivo applications . The target compound’s tetrahydrocarbazole may reduce rigidity, impacting bioavailability.

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